molecular formula C21H21BrN2O3 B7470341 N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide

N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide

Cat. No.: B7470341
M. Wt: 429.3 g/mol
InChI Key: NUNMWNWSTRCQHT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenyl group, an oxochromenyl moiety, and a methylamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Chromene Formation: Synthesis of the oxochromenyl moiety through cyclization reactions.

    Amidation: Formation of the acetamide linkage by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide
  • N-(2-fluorophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide

Uniqueness

N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-3-14-8-9-16-15(11-21(26)27-19(16)10-14)12-24(2)13-20(25)23-18-7-5-4-6-17(18)22/h4-11H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNMWNWSTRCQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)CC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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